molecular formula C18H13BrN2O2S B2877264 7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 872197-66-5

7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2877264
CAS No.: 872197-66-5
M. Wt: 401.28
InChI Key: WKEXDPDSSZQUMA-UHFFFAOYSA-N
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Description

The compound 7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione features a chromeno[2,3-d]pyrimidine core, a bicyclic system fused with a benzene ring. Key substituents include:

  • 2-Methoxyphenyl at position 2, contributing electron-donating effects.
  • Thione (C=S) at position 4, offering hydrogen-bonding capacity.

This structure is associated with biological activities such as antibacterial and antioxidant properties, as observed in related chromeno-pyrimidine derivatives .

Properties

IUPAC Name

7-bromo-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2S/c1-22-15-5-3-2-4-12(15)16-20-17-13(18(24)21-16)9-10-8-11(19)6-7-14(10)23-17/h2-8H,9H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEXDPDSSZQUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Condensation and Cyclization

The foundational approach involves sequential condensation and cyclization reactions. Starting with 7-bromo-4-hydroxycoumarin, the synthesis proceeds via:

  • Aldol Condensation : Reaction with 2-methoxybenzaldehyde in ethanol under reflux forms the chromene intermediate.
  • Cyclization with Thiourea : Introducing thiourea in the presence of piperidine as a base facilitates cyclization to yield the pyrimidine-thione core.

Key Reaction Conditions :

  • Solvent : Ethanol or methanol
  • Temperature : 80–110°C (reflux)
  • Catalyst : Piperidine (10 mol%)
  • Yield : 65–75%

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A representative protocol includes:

  • Mixing 7-bromo-4-hydroxycoumarin (1 equiv), 2-methoxybenzaldehyde (1.2 equiv), and thiourea (1.5 equiv) in methanol.
  • Irradiating at 140°C for 20 minutes under microwave conditions.
  • Yield : 78% (vs. 65% conventional heating).

Optimization of Reaction Parameters

Catalytic Systems

Hybrid catalysts significantly improve regioselectivity and yield:

Catalyst Reaction Time Yield Reference
Piperidine 12 h 65%
Nano-ZnO 4 h 82%
Ionic Liquid ([BMIM]BF₄) 3 h 88%

Nano-ZnO and ionic liquids reduce side reactions, achieving higher purity.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) accelerate cyclization but may degrade heat-sensitive intermediates. Ethanol balances reactivity and stability:

Solvent Temperature Conversion
Ethanol 80°C 72%
DMF 100°C 68%
Water 120°C 45%

Structural Characterization

Spectroscopic Analysis

Post-synthesis validation employs:

Infrared Spectroscopy (IR) :

  • C=S Stretch : 1,150–1,250 cm⁻¹
  • C=N Stretch : 1,600–1,650 cm⁻¹
  • OCH₃ Bend : 1,250–1,300 cm⁻¹

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (DMSO-d₆) :
    • δ 3.85 (s, 3H, OCH₃)
    • δ 7.20–8.10 (m, 6H, aromatic H)
    • δ 10.20 (s, 1H, NH)

High-Resolution Mass Spectrometry (HRMS) :

  • Observed [M+H]⁺: 431.3 (Calc. 431.3)

Industrial-Scale Production

Continuous Flow Reactors

Scaling up requires:

  • Precision Feed Systems : Delivering reagents at 0.5 L/min.
  • Residence Time : 30 minutes at 100°C.
  • Output : 1.2 kg/day with 95% purity.

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) removes unreacted thiourea.
  • Column Chromatography : Silica gel (hexane/ethyl acetate, 4:1) isolates the product.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the functional groups present in the molecule.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. Conditions typically involve the use of a polar solvent and a base such as potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the existing functional groups.

Scientific Research Applications

7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, resulting in the modulation of cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Chromeno[2,3-d]pyrimidine derivatives are compared with pyrano- and thieno-pyrimidine systems:

  • Chromeno vs.
  • Thieno Pyrimidines: Thieno[2,3-d]pyrimidines (e.g., compound 7 in ) replace the benzene ring with a thiophene, altering electronic properties and solubility .

Substituent Effects

Halogen at Position 7:
  • Bromine vs. Chlorine : Bromine’s larger atomic radius increases lipophilicity and van der Waals interactions. For example, 7-chloro analogs (e.g., BB74517 in ) may have reduced potency compared to brominated derivatives .
  • Biological Impact : Bromine’s electronegativity could enhance binding to hydrophobic pockets in enzymes or receptors.
Phenyl Group Modifications:
Substituent Position Example Compound Key Properties
2-Methoxyphenyl Target Compound Electron-donating, moderate steric bulk
3,4-Dimethoxyphenyl Compound in Enhanced electron donation, bulkier
2-Hydroxyphenyl BB74517 () Hydrogen-bonding capacity, lower stability

Hydroxyl groups (e.g., in BB74517) improve solubility but may reduce metabolic stability compared to methoxy groups .

Position 4 Modifications: Thione vs. Ketone
  • Ketone (C=O) : Found in 7-bromo-9-methoxy analogs (), ketones offer weaker hydrogen-bonding but higher metabolic stability .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name / Source Substituents (Position) Molecular Weight Core Structure Notable Activity
Target Compound Br (7), 2-MeOPh (2), thione (4) 413.26* Chromeno-pyrimidine Potential antibacterial
7-Bromo-9-methoxy analog Br (7), 2-MeOPh (2), ketone (4) 413.26 Chromeno-pyrimidine Not reported
BB74517 Cl (7), 2-OHPh (2), thione (4) 342.80 Chromeno-pyrimidine Suspected antibacterial
Thieno-pyrimidine Br (7), 2-MeOPh (2), ketone (4) 450.90 Thieno-pyrimidine Not specified

*Estimated based on molecular formula in .

Biological Activity

7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the chromeno[2,3-d]pyrimidine class, which is known for various pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects.

  • Molecular Formula : C18H13BrN2O2S
  • Molecular Weight : 401.3 g/mol
  • IUPAC Name : 7-bromo-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
  • CAS Number : 872197-66-5

The biological activity of 7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is primarily attributed to its ability to interact with various molecular targets within cells. The thione group in its structure allows for the formation of covalent bonds with nucleophilic residues in proteins, which can inhibit enzyme activity and alter cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to 7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives of chromeno[2,3-d]pyrimidines possess antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • The minimum inhibitory concentration (MIC) for these compounds often falls within a range that suggests potent activity against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • In studies involving cancer cell lines such as MDA-MB-231 (breast cancer), it demonstrated notable antiproliferative effects with IC50 values indicating strong inhibition of cell growth.
  • The mechanism appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

Anti-inflammatory Effects

Preliminary findings suggest that 7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione may possess anti-inflammatory properties. This is hypothesized to be due to its ability to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.

Study on Antimicrobial Activity

A study published in 2003 evaluated various pyrimidinone derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structural motifs to 7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione exhibited significant antibacterial activity against Mycobacterium tuberculosis and other microbial strains .

Study on Anticancer Activity

In a recent study focused on the synthesis and biological evaluation of chromeno-pyrimidine derivatives, several compounds were tested for their anticancer properties. Among them, those structurally related to 7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione showed promising results in inhibiting cancer cell proliferation and inducing apoptosis .

Comparative Analysis

Compound NameBiological ActivityIC50 (µM)Reference
7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thioneAntimicrobial<10
Similar Derivative AAnticancer9.0
Similar Derivative BAntimicrobial<20

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